Ramifenazone Lacks Neuronal Remyelination Activity Exhibited by Edaravone
In a head-to-head comparative screen for edaravone-like remyelinating activity using an MTT assay on demyelinated cerebellar slices, Ramifenazone (along with antipyrine and aminopyrine) failed to overcome the MTT test in both primary and re-testing experiments, whereas edaravone and specific structural analogs demonstrated positive activity [1]. This indicates that Ramifenazone is not functionally interchangeable with edaravone in neuroprotective applications, despite sharing a pyrazolone core.
| Evidence Dimension | Neuronal Remyelination / MTT Assay Activity |
|---|---|
| Target Compound Data | No activity (did not overcome MTT test) |
| Comparator Or Baseline | Edaravone (and its analogs 1b and 1d): Positive activity in MTT assay and dose-response confirmation |
| Quantified Difference | Absent vs. Present activity |
| Conditions | Primary and re-testing MTT assays on demyelinated cerebellar slices; commercial chemical library screening |
Why This Matters
This negative selectivity data is crucial for researchers seeking a pyrazolone with remyelinating or neuroprotective potential; Ramifenazone should be excluded from such screening cascades, while edaravone remains the active comparator.
- [1] Bousquet, M. et al. (2017). Activity of chemical analogs of edaravone and methoxyisoflavone and identification of edaravone chemical features. Scientific Reports, 7, 45780. Figure 6. View Source
